Clofexamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

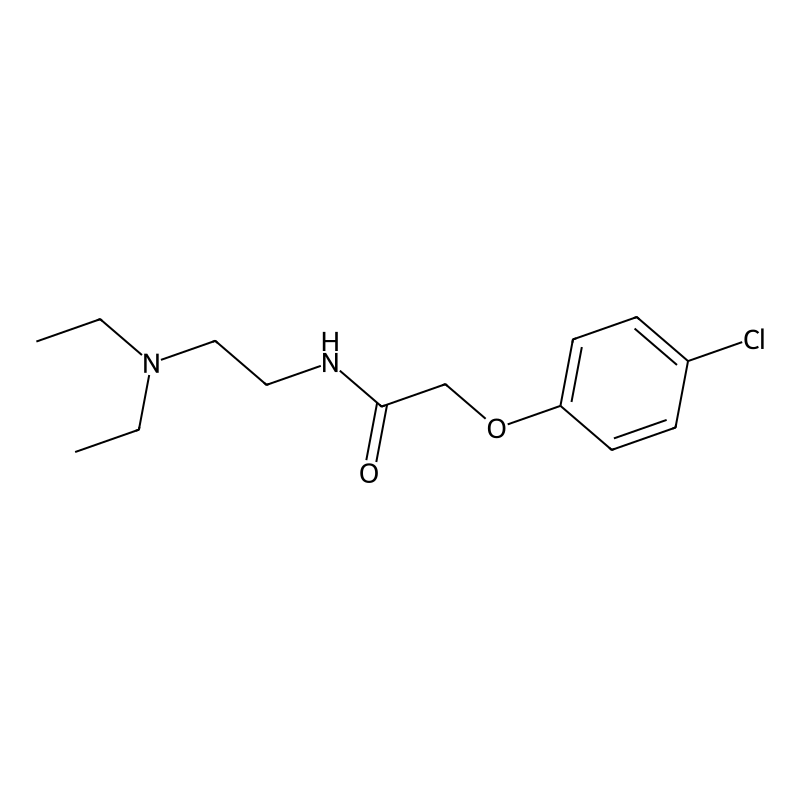

Clofexamide, also known as amichlophene, is a chemical compound with the molecular formula C₁₄H₂₁ClN₂O₂. It is classified as an antidepressant and has been utilized in various therapeutic contexts, primarily for its antihistaminic properties. Clofexamide acts as a histamine H1 receptor antagonist, which helps mitigate allergic responses by blocking the action of histamine, a substance in the body that contributes to allergic symptoms .

Clofexamide exhibits significant biological activity as an antidepressant and antihistamine. Its mechanism of action involves the inhibition of histamine H1 receptors, which is beneficial in treating conditions such as allergic rhinitis and other allergy-related symptoms . Furthermore, clofexamide has been explored for its potential neuroprotective effects and its ability to modulate neurotransmitter systems, contributing to its antidepressant properties .

- Formation of Intermediate: React p-chlorophenol with diethylaminoethyl chloride.

- Acylation: Acylate the intermediate using acetic anhydride.

- Purification: Purify the final product through recrystallization or chromatography.

This method allows for a relatively straightforward synthesis of clofexamide with high yields .

Clofexamide has several applications in clinical settings:

- Antidepressant Therapy: Used to alleviate symptoms of depression.

- Antihistaminic Treatment: Effective in managing allergic reactions and conditions such as allergic rhinitis.

- Potential Neuroprotective Agent: Research suggests it may have protective effects on neuronal health under certain conditions .

Clofexamide has been studied for its interactions with various biological targets. Notably, it shows affinity for histamine receptors and has been investigated for potential interactions with neurotransmitter systems such as serotonin and norepinephrine pathways. These interactions are crucial for understanding both its therapeutic effects and potential side effects .

Moreover, studies have indicated that clofexamide may influence the metabolism of other drugs due to its effect on liver enzymes, which could lead to altered pharmacokinetics when used in combination therapies .

Clofexamide shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure/Formula | Primary Use | Unique Features |

|---|---|---|---|

| Clofexamide | C₁₄H₂₁ClN₂O₂ | Antidepressant & Antihistamine | Dual action on H1 receptors; neuroprotective potential |

| Diphenhydramine | C₁₅H₁₄ClN | Antihistamine | Primarily used for allergy relief; sedative effects |

| Cetirizine | C₂₁H₂₅ClN₂O | Antihistamine | Selective H1 receptor antagonist; less sedation |

| Fluoxetine | C₁₇H₁₈F₃N | Antidepressant | Selective serotonin reuptake inhibitor; different mechanism |

Clofexamide's unique positioning lies in its combined antidepressant and antihistaminic properties, making it versatile compared to other compounds primarily focused on either action alone.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Other CAS

Wikipedia

Dates

2: Koudela K, Mráz L. [Assessment and testing of the effect and tolerance of Perclusone Salbe (author's transl)]. Acta Chir Orthop Traumatol Cech. 1981 Aug;48(4):349-53. Czech. PubMed PMID: 6457493.

3: Kruszewska A, Langwiński R. [Preliminary pharmacological investigations of six new p-chlorphenoxyacetic acid derivatives (author's transl)]. Ann Univ Mariae Curie Sklodowska Med. 1979;34:259-68. Polish. PubMed PMID: 122234.

4: Irino O, Tateishi M, Fukawa K. Studies on absorption, biotransformation and excretion of drug. 1. Metabolites of clofexamide in rat. Chem Pharm Bull (Tokyo). 1972 Jan;20(1):47-55. PubMed PMID: 5014546.

5: Reinicke C, Helbing M, Klingenfeld U, Lasaroff I, Wessel G. [Comparative studies on the bioavailability of various drug forms of phenylbutazone and clofezone (Perclusone)]. Pharmazie. 1984 Dec;39(12):824-7. German. PubMed PMID: 6241720.